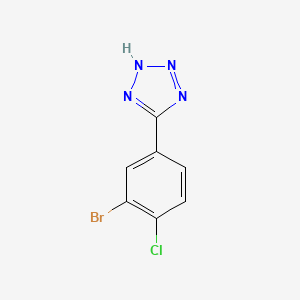

5-(3-bromo-4-chlorophenyl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-4-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-5-3-4(1-2-6(5)9)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGGHQDDBCDJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In Vitro Biological Activity Spectrum of 5 3 Bromo 4 Chlorophenyl 1h Tetrazole and Analogues

Antineoplastic and Cytotoxic Evaluations

The potential of tetrazole and triazole analogues as anticancer agents has been a subject of significant research. These studies often involve screening against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.

A variety of tetrazole and triazole derivatives have demonstrated notable activity against several human cancer cell lines. For instance, in a study involving 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogues, compounds were tested for their anticancer activity against a panel of 58 cancer cell lines. mdpi.com One of the tested compounds, 5-(3-bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (a structural analogue), showed a growth percent inhibition (PGI) of 19.83% against the non-small cell lung cancer cell line EKVX. mdpi.com Another compound from the same series demonstrated a PGI of 41.25% against the CNS cancer cell line SNB-75. mdpi.com

Other research on different heterocyclic analogues has also shown activity against common cancer cell lines. Thiazolyl-pyrazoline derivatives have been evaluated for their antiproliferative activity, with one compound showing significant activity against the MCF-7 breast cancer cell line with an IC50 value of 0.07 µM. srrjournals.com Similarly, new benzylideneiminophenylthiazole analogues have been tested against lung carcinoma (A549), hepatocellular carcinoma (HepG-2), and human breast carcinoma (MCF-7) cell lines. nih.gov In this series, certain derivatives showed the highest cytotoxicity against MCF-7, HepG-2, and A549 cell lines, respectively. nih.gov

The data below summarizes the cytotoxic activity of various analogues against selected human cancer cell lines.

Table 1: Cytotoxic Activity of Analogues Against Human Cancer Cell Lines

| Compound Series | Cell Line | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | SNB-75 (CNS Cancer) | % Growth Inhibition | 41.25% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | EKVX (Non-Small Cell Lung Cancer) | % Growth Inhibition | 24.57% | mdpi.com |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines | MCF-7 (Breast Cancer) | % Growth Inhibition | Noted as most sensitive for one compound | mdpi.com |

| Thiazolyl-pyrazoline derivatives | MCF-7 (Breast Cancer) | IC50 | 0.07 µM | srrjournals.com |

| Pyrazole (B372694) derivatives | A549 (Lung Cancer) | IC50 | 8.0 µM | srrjournals.com |

| Pyrazole derivatives | HeLa (Cervical Cancer) | IC50 | 9.8 µM | srrjournals.com |

A critical aspect of anticancer drug development is selective toxicity towards cancer cells over normal, healthy cells. Several studies have investigated this by comparing the cytotoxicity of compounds on both cancerous and non-cancerous cell lines.

For example, a series of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazine sulfonamides were found to have significant antiproliferative activity against pancreas (BxPC-3) and prostate (PC-3) cancer cell lines, with IC50 values in the micromolar range (0.11–0.33 µM). mdpi.com Notably, these compounds exhibited lower cytotoxicity in normal human lung fibroblasts (WI-38), where IC50 values ranged from 0.27–0.65 µM, indicating a degree of selectivity. mdpi.com Another study on pyrazoline derivatives found that the most cytotoxic compound was not cytotoxic to normal cell lines, suggesting its potential for further clinical investigation. nih.gov

Research on aminothiazole-paeonol derivatives also highlighted lower cytotoxicity towards normal cells compared to their potent effects against gastric (AGS) and colorectal (HT-29) human cancer cell lines. researchgate.net Similarly, silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one were tested on the non-small cell lung cancer (NSCLC) cell line A549 and the normal bronchial epithelium cell line BEAS-2B. uj.edu.pl Some of these analogues were found to be more cytotoxic to the A549 cancer cells, demonstrating selectivity. uj.edu.pl

Table 2: Selective Cytotoxicity of Analogues Against Normal Cell Lines

| Compound Series | Cancer Cell Line (IC50) | Normal Cell Line (IC50) | Selectivity Insight | Reference |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazines | PC-3 (0.11–0.17 µM) | WI-38 (0.27–0.65 µM) | Lower cytotoxicity in normal cells | mdpi.com |

| Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netresearchgate.nettriazines | BxPC-3 (0.16–0.33 µM) | WI-38 (0.27–0.65 µM) | Lower cytotoxicity in normal cells | mdpi.com |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | K562, Jurkat (Leukemia) | Not specified | Not cytotoxic to normal cell lines | nih.gov |

Antimicrobial Investigations

Analogues of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole have been explored for their efficacy against a range of microbial pathogens, including bacteria, fungi, and mycobacteria.

The antibacterial potential of tetrazole-based compounds has been evaluated against various bacterial strains. A study on novel imide-tetrazoles showed that some derivatives possessed excellent antimicrobial profiles, particularly against Gram-positive Staphylococci, with Minimum Inhibitory Concentration (MIC) values ranging from 0.1–3.2 μg/mL. nih.gov These compounds were, in some cases, more effective than the reference drug ciprofloxacin. nih.gov They also showed good activity against Gram-negative rods like E. coli and P. aeruginosa. nih.gov

In contrast, another study found that while their tested compounds possessed moderate to good antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis), none of the compounds showed activity against the Gram-negative bacteria E. coli and P. aeruginosa. researchgate.net Research on 5-(4-chlorophenyl)-1H-tetrazole demonstrated a bactericidal effect against both hospital-isolated and reference strains of S. aureus, E. coli, and K. pneumoniae. jmchemsci.com Furthermore, 5-nitrofuran-triazole conjugates exhibited promising inhibition towards Gram-positive pathogenic strains, with some compounds showing an MIC value of 1.17 μg/mL against different bacterial strains. nih.gov

Table 3: Antibacterial Activity of Analogues

| Compound Series | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Imide-tetrazoles | Gram-positive Staphylococci | MIC | 0.1–3.2 µg/mL | nih.gov |

| Imide-tetrazoles | E. coli, P. aeruginosa (Gram-negative) | MIC | 0.4–25.6 µg/mL | nih.gov |

| 5-(4-chlorophenyl)-1H-tetrazole | S. aureus, E. coli, K. pneumoniae | MBC/MIC Ratio | Bactericidal effect confirmed | jmchemsci.com |

| Thiosemicarbazones and Thiazolylhydrazinomethylidenepyrazoles | S. aureus, B. subtilis (Gram-positive) | MIC | Moderate to good activity | researchgate.net |

The antifungal properties of tetrazole and triazole derivatives are well-documented. A series of (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives exhibited excellent in vitro antifungal activities against Candida spp. and Cryptococcus neoformans H99, with MIC values ranging from <0.008 to 4 μg/mL. semanticscholar.org Some of these compounds also showed moderate activity against Aspergillus fumigatus. semanticscholar.org

Other studies on triazole derivatives have also shown potent antifungal effects. A novel class of triazole alcohols demonstrated excellent to moderate activity against Candida albicans species, with MICs ranging from less than 0.063 to 32 μg/mL. ekb.eg Similarly, newly designed triazoles containing a phenylethynyl pyrazole side chain showed excellent in vitro activities against C. albicans (MIC = 0.0625 μg/mL) and C. neoformans (MIC = 0.0625 μg/mL). nih.gov These compounds also showed activity against fluconazole-resistant strains of C. albicans. nih.gov

Table 4: Antifungal Activity of Analogues

| Compound Series | Fungal Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Tetrazole-pyrazole derivatives | Candida spp., Cryptococcus neoformans H99 | MIC | <0.008 to 4 µg/mL | semanticscholar.org |

| Tetrazole-pyrazole derivatives | Aspergillus fumigatus 7544 | MIC | Moderate activity | semanticscholar.org |

| Triazole alcohol derivatives | Candida albicans | MIC | <0.063 to 32 µg/mL | ekb.eg |

| Triazoles with phenylethynyl pyrazole side chain | Candida albicans | MIC | 0.0625 µg/mL | nih.gov |

The search for new antitubercular agents has led to the investigation of various heterocyclic compounds, including tetrazoles. In an in vitro evaluation, tetrazole derivatives were screened for their activity against Mycobacterium tuberculosis strain H37Rv. nih.gov The study found that the activity of these compounds is dependent on the substituents on the phenyl ring, with several molecules proving to be active. nih.gov

Another study involving 5-nitrofuran-triazole conjugates also screened for antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov One compound in this series showed promising antitubercular activity with an MIC value of 0.25 μg/mL. nih.gov These compounds were also found to be less toxic to normal mammalian cells than the standard antibacterial drug ciprofloxacin. nih.gov Furthermore, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol and its Schiff bases reported that the parent compound exhibited promising anti-TB activity against the H37Rv strain at a concentration of 5.5 µg/mL and against multi-drug-resistant (MDR) strains at 11 µg/mL. mdpi.com

Table 5: Antitubercular Activity of Analogues

| Compound Series | Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Tetrazole derivatives | M. tuberculosis H37Rv | Activity Screen | Most molecules proved to be active | nih.gov |

| 5-Nitrofuran-triazole conjugate (8e) | M. tuberculosis H37Rv | MIC | 0.25 µg/mL | nih.gov |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | MIC | 5.5 µg/mL | mdpi.com |

Antiviral Properties

The tetrazole moiety is a key structural feature in various compounds investigated for their antiviral potential. mdpi.com Research into binuclear heterocyclic compounds that incorporate both tetrazolyl and pyrimidyl fragments has identified promising activity against influenza A virus strains. nih.gov Similarly, novel synthetic methods have produced 1,2,4-triazole- and tetrazole-containing quinoline (B57606) derivatives that exhibit moderate antiviral activity against the influenza A/Puerto Rico/8/34 virus in MDCK cells with low cytotoxicity. mdpi.com

Studies on related heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) sulfonamides, further underscore the potential of this chemical class. A series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.govresearchgate.netnih.gov The results indicated that specific substitutions on the sulfonamide moiety significantly impact the antiviral efficacy, with some analogues demonstrating promising inhibitory activity. nih.govresearchgate.net

| Compound Class/Analogue | Virus Target | Key In Vitro Findings | Reference |

|---|---|---|---|

| Tetrazole-containing 4H-thiopyrano[2,3-b]quinolines | Influenza A/Puerto Rico/8/34 | Showed moderate antiviral activity with low toxicity. Activity is affected by the substituent's nature and position on the tetrazole ring. | mdpi.com |

| {5-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid | Influenza A virus (H1N1) | Exhibited moderate in vitro activity and very low cytotoxicity. The selectivity index was double that of the reference drug rimantadine. | nih.gov |

| 5-(4-chlorophenyl)-N-(4-methylphenyl)-1,3,4-thiadiazole-2-sulfonamide | Tobacco Mosaic Virus (TMV) | Demonstrated notable anti-TMV activity in bioassays. | nih.govresearchgate.net |

| 5-(4-chlorophenyl)-N-(3-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Tobacco Mosaic Virus (TMV) | Showed promising anti-TMV activity, comparable to other active analogues in its class. | nih.govresearchgate.net |

Other Relevant In Vitro Pharmacological Activities

The anti-inflammatory properties of tetrazole and pyrazole analogues have been a significant area of investigation. A study on 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives found that these compounds exhibited a range of weak to potent anti-inflammatory activity, which was assessed using the protein denaturation method. globalresearchonline.net It was noted that derivatives containing a methoxy (B1213986) group demonstrated particularly good anti-inflammatory effects. globalresearchonline.net

Other research has focused on different tetrazole derivatives, screening them for anti-inflammatory effects using methods such as the carrageenan-induced paw edema model. sphinxsai.com For instance, the compound 1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino urea (B33335) was identified as having potential anti-inflammatory activity. sphinxsai.com The broader class of pyrazole derivatives has also shown significant anti-inflammatory action in various assays. nih.gov A newly synthesized compound with a substitution pattern similar to the title compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated primary microglial cells. nih.gov This suggests that the 3-bromo-4-chlorophenyl moiety may contribute to anti-inflammatory effects by modulating key inflammatory pathways. nih.gov

| Compound Class/Analogue | Assay/Model | Key In Vitro Findings | Reference |

|---|---|---|---|

| 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole | Protein Denaturation Method | Exhibited weak to potent activity; analogues with methoxy groups showed very good anti-inflammatory potential. | globalresearchonline.net |

| 1,1-dimethyl-3-(phenyl (1H-tetrazol-1-yl) methyl amino urea | Carrageenan-induced paw edema | Showed potential anti-inflammatory activity compared to the standard, phenylbutazone. | sphinxsai.com |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | LPS-activated primary microglial cells | Inhibited LPS-stimulated nitric oxide (NO) and prostaglandin E2 (PGE2) expression. | nih.gov |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Carrageenan-induced paw edema | Demonstrated better anti-inflammatory activity than the standard drug, diclofenac (B195802) sodium. | nih.gov |

Tetrazole analogues have emerged as promising candidates for the management of diabetes through various mechanisms. A series of 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives demonstrated potent glucose and lipid-lowering activities in animal models. researchgate.netnih.gov The antidiabetic effects of these compounds are attributed to their potent agonistic activity for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. researchgate.netnih.gov One lead compound from this series was found to be 72 times more active than the conventional drug pioglitazone (B448) hydrochloride in lowering glucose. researchgate.netnih.gov

Other studies have explored the inhibition of carbohydrate-hydrolyzing enzymes as a strategy for managing postprandial hyperglycemia. nih.gov A series of 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides were evaluated for their in vitro inhibitory effects against α-glucosidase and α-amylase, with one derivative showing minimum IC50 values of 50.76 and 59.38 μg/ml, respectively. nih.gov Additionally, 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives have been synthesized and screened for their antidiabetic activity, highlighting the therapeutic potential of this structural scaffold. ijpsonline.comresearchgate.net

| Compound Class/Analogue | Mechanism/Target | Key In Vitro Findings | Reference |

|---|---|---|---|

| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | PPARγ Agonism | Potent agonistic activity with an EC50 of 6.75 nM. Showed potent glucose-lowering activity. | researchgate.netnih.gov |

| 1-aryl-N-tosyl-1H-tetrazole-5-carboxamides | α-glucosidase and α-amylase Inhibition | A lead compound demonstrated IC50 values of 50.76 μg/ml (α-glucosidase) and 59.38 μg/ml (α-amylase). | nih.gov |

| 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives | General Antidiabetic Activity | Certain derivatives exhibited prominent antidiabetic activity in a streptozotocin-induced model. | ijpsonline.comresearchgate.net |

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of novel antioxidants a key research focus. Several studies have evaluated the in vitro antioxidant potential of tetrazole and pyrazole analogues using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. ijpsonline.comresearchgate.netnih.gov

A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were screened, and compounds with specific substitutions, such as trimethoxyphenyl and bromo-methoxyphenyl groups, exhibited prominent antioxidant activity. ijpsonline.comresearchgate.net Research on other heterocyclic systems has also yielded positive results. For example, an analysis of saccharin–tetrazolyl analogs showed that one derivative had a high DPPH scavenging activity of 90.29%, significantly greater than the butylated hydroxytoluene (BHT) positive control. nih.gov Furthermore, a study on 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazole-3-thiol derivatives, which share a bromo-halophenyl feature with the title compound, identified several analogues with high antioxidant activity in the DPPH assay. zsmu.edu.ua

| Compound Class/Analogue | Assay | Key In Vitro Findings | Reference |

|---|---|---|---|

| 1-(4,5-dihydro-5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-3-yl)-5-phenyl-1H-tetrazole | DPPH Radical Scavenging | Exhibited prominent antioxidant activity compared to other analogues in the series. | ijpsonline.comresearchgate.net |

| 1-(5-(3-bromo-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-5-phenyl-1H-tetrazole | DPPH Radical Scavenging | Showed notable antioxidant activity, with an IC50 value of 16.14 µg/ml. | ijpsonline.com |

| N-(1-methyl-2H-tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amine | DPPH Radical Scavenging | Demonstrated high activity (90.29%) compared to the positive control BHT (61.96%). | nih.gov |

| 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazole-3-thiol derivatives | DPPH Radical Scavenging | Several alkyl derivatives showed high antioxidant activity, particularly a heptyl-containing compound. | zsmu.edu.ua |

Mechanistic Studies and Molecular Targets of 5 3 Bromo 4 Chlorophenyl 1h Tetrazole Derivatives

Cellular and Biochemical Mechanisms of Action

Derivatives of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole have been investigated for their potential as anticancer agents, with research pointing towards several key cellular and biochemical mechanisms of action. These include the disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and interference with the cell cycle and key signaling pathways.

A significant area of research for tetrazole derivatives has been their interaction with tubulin, the protein subunit of microtubules. Microtubules are crucial for various cellular processes, including cell division, and their disruption can lead to mitotic arrest and cell death. nih.gov

Studies on cis-restricted triazole/tetrazole mimics of combretastatin-benzothiazole hybrids have identified them as tubulin polymerization inhibitors. mdpi.com Similarly, two series of 1,5-diaryl substituted 1,2,3,4-tetrazoles have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. nih.gov Structure-activity relationship (SAR) analysis of these compounds indicated that those with a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring showed the highest activity. nih.gov

Furthermore, molecular docking studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share a similar bromophenyl moiety, have shown efficient binding affinity with the tubulin–combretastatin A-4 binding site. mdpi.comresearchgate.net

Table 1: Tubulin Polymerization Inhibition by Tetrazole and Triazole Derivatives

| Compound Type | Target Cell Line(s) | IC50 (µM) | Reference |

|---|---|---|---|

| 1,5-diaryl-1,2,3,4-tetrazole (Compound 4l ) | HL-60 | 0.0013 | nih.gov |

| 1,5-diaryl-1,2,3,4-tetrazole (Compound 5b ) | HL-60 | 0.0003 | nih.gov |

| 5-(5-(2,6-dichloropyridin-4-yl)-1H-tetrazol-1-yl)-1-methyl-1H-indole | HeLa | 0.045 | nih.gov |

| Thiazole derivative 7c | - | 2.00 ± 0.12 | nih.gov |

| Thiazole derivative 9a | - | 2.38 ± 0.14 | nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or cancerous cells. Several studies have indicated that tetrazole and related heterocyclic derivatives can induce apoptosis in cancer cells.

For instance, 1,5-diaryl substituted 1,2,3,4-tetrazoles have been shown to induce apoptosis through the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3. nih.gov Similarly, a study on 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives demonstrated that the most cytotoxic compound induced apoptosis via an intrinsic pathway, characterized by mitochondrial damage and an increased Bax/Bcl-2 ratio. nih.gov Pyrazole (B372694) derivatives have also been shown to provoke apoptosis accompanied by an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity in triple-negative breast cancer cells. nih.gov

Table 2: Apoptosis Induction by Heterocyclic Derivatives

| Compound Type | Cell Line(s) | Mechanism | Reference |

|---|---|---|---|

| 1,5-diaryl-1,2,3,4-tetrazoles | HT-29 | Mitochondrial pathway, activation of caspase-9 and -3 | nih.gov |

| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole | K562, Jurkat | Intrinsic pathway, mitochondrial damage, increased Bax/Bcl-2 ratio | nih.gov |

| Pyrazole derivatives | MDA-MB-468 | ROS generation, caspase 3 activation | nih.gov |

Interference with the cell cycle is another key mechanism by which anticancer agents exert their effects. Derivatives containing the tetrazole or a similar heterocyclic scaffold have been shown to cause cell cycle arrest, often at the G2/M or S phase.

For example, a highly potent triazole-based tubulin polymerization inhibitor was found to potently induce cell cycle arrest at the G2/M phase in SGC-7901 cells. mdpi.com The 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative that was most cytotoxic caused a significant cell cycle arrest in the S-phase in Jurkat cells. nih.gov Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting CDK2 and/or CDK9. mdpi.com

The modulation of key signaling pathways involved in cell survival and inflammation is another important aspect of the anticancer activity of these compounds. The Bcl-2 family of proteins are key regulators of apoptosis, while interleukin-6 (IL-6) is a cytokine with roles in inflammation and cancer.

Research has shown that IL-6 can protect against hyperoxia-induced mitochondrial damage through a Bcl-2-mediated mechanism involving Bak interactions with mitofusions. nih.gov IL-6 has also been found to inhibit starvation-induced autophagy via the STAT3/Bcl-2 signaling pathway. nih.gov This suggests that compounds interfering with these pathways could have therapeutic potential. Studies on lung cancer cells have shown that IL-6 can increase the expression of anti-apoptotic proteins like Mcl-1, Bcl-xl, and Bcl-2. researchgate.net

Enzyme Inhibition Profiling

The inhibitory activity of tetrazole derivatives against various enzymes has been explored. For instance, a series of 1,5-diaryl-substituted tetrazole derivatives showed inhibitory activity against cyclooxygenase (COX) enzymes, with IC50 values for COX-2 as low as 2.0 µM. nih.gov

Other studies have investigated the enzyme inhibitory properties of 1,2,4-triazole (B32235) bearing azinane analogues, with some derivatives showing potent inhibition of acetylcholinesterase (AChE), α-glucosidase, urease, and butyrylcholinesterase (BChE). nih.gov Additionally, novel derivatives bearing the (pyridine-2-yl)tetrazol scaffold have demonstrated inhibitory activity against acetylcholinesterase. vnu.edu.vn

Table 3: Enzyme Inhibition by Tetrazole and Triazole Derivatives

| Compound Type | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 1,5-diaryl-substituted tetrazole (Compound 67 ) | COX-2 | 2.0 | nih.gov |

| 1,2,4-triazole bearing azinane analogue (12d ) | AChE | 0.73 ± 0.54 | nih.gov |

| 1,2,4-triazole bearing azinane analogue (12d ) | α-glucosidase | 36.74 ± 1.24 | nih.gov |

| 1,2,4-triazole bearing azinane analogue (12d ) | BChE | 0.017 ± 0.53 | nih.gov |

| 1,2,4-triazole bearing azinane analogue (12m ) | Urease | 19.35 ± 1.28 | nih.gov |

| 1,2,4-triazole bearing azinane analogue (12m ) | BChE | 0.038 ± 0.50 | nih.gov |

Receptor Binding and Ligand-Target Interactions

Molecular docking studies have provided insights into the binding interactions of tetrazole and related derivatives with their molecular targets. A significant target for these compounds is tubulin.

Molecular docking of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs at the tubulin–combretastatin A-4 binding site revealed efficient binding affinities, with observed H-bond and halogen bond interactions. mdpi.comresearchgate.net Specifically, one of the ligands displayed a H-bond interaction with the residue Asn258. mdpi.comresearchgate.net

In another study, molecular docking of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole derivatives in the colchicine binding site of tubulin showed that the 1N of the 1,2,4-triazole interacts via a crucial hydrogen bond with the amino acid residue Lysβ352. semanticscholar.org Additionally, H-bonding was observed between the residue of Asnβ258 and the 2N of the 1H-tetrazole, and between Lysβ352 and the 4N of the 1H-tetrazole. semanticscholar.org

Structure Activity Relationship Sar and Medicinal Chemistry Optimization of Tetrazole Analogs

Impact of Halogen Substituents on Biological Activity

The presence, type, and position of halogen substituents on the phenyl ring of tetrazole analogs can dramatically influence their biological activity. Halogens such as chlorine and bromine modulate a compound's physicochemical properties, including lipophilicity, electronic character, and steric profile, which in turn affect how the molecule interacts with its biological target.

Research into halogenated phenyl-tetrazole derivatives and related structures has yielded key insights into their structure-activity relationships (SAR). Generally, the introduction of halogen atoms can enhance biological efficacy for several reasons. An increase in lipophilicity can improve the molecule's ability to cross cell membranes and reach its target. researchgate.net Furthermore, the electron-withdrawing nature of halogens can alter the electronic density of the aromatic ring, potentially leading to stronger binding interactions with target proteins. researchgate.net

SAR studies on various classes of phenyl-tetrazole analogs have demonstrated the critical nature of the substitution pattern. For instance, in a series of 1-benzyl-5-phenyltetrazole (B3050747) antagonists for the P2X7 receptor, the substitution on the 5-phenyl ring was found to be crucial for potency. nih.gov Analogs with di-chloro substitutions at the 2 and 3 positions of the phenyl ring showed significantly higher activity compared to unsubstituted or single-substituted analogs. This suggests that both the electronic effect and the specific spatial arrangement of the halogens are important for optimal receptor binding.

The following table summarizes representative SAR data from a study on P2X7 antagonists, illustrating the effect of different substituents on the 5-phenyl ring.

| Compound ID | Phenyl Ring Substitution | Activity (IC₅₀, µM) |

| 1a | Unsubstituted | >10 |

| 1b | 2-Chloro | 1.2 |

| 1c | 3-Chloro | 2.5 |

| 1d | 4-Chloro | 4.3 |

| 1e | 2,3-Dichloro | 0.035 |

| 1f | 3,4-Dichloro | 0.230 |

This data is illustrative and based on findings from related phenyltetrazole series to demonstrate SAR principles. nih.govnorthwestern.edu

The data clearly indicates that di-substitution, particularly at the 2,3-positions, provides a significant boost in potency. This highlights that the combined electronic and steric effects of having both a bromo and a chloro group, as seen in 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, are likely key determinants of its biological profile.

Role of the Tetrazole Moiety as a Pharmacophore in Drug Design

The tetrazole ring is not merely a structural component but a critical pharmacophore that imparts advantageous properties to drug candidates. beilstein-journals.orgnih.gov Its most significant role in medicinal chemistry is as a bioisostere for the carboxylic acid group. tandfonline.comresearchgate.net A bioisostere is a chemical substituent that can replace another group within a molecule without significantly altering its biological activity, while potentially improving its physicochemical or pharmacokinetic properties.

The tetrazole ring mimics the carboxylic acid group in several ways: it is acidic, planar, and can participate in similar ionic and hydrogen bonding interactions with biological targets. However, the tetrazole group offers several advantages over a carboxylic acid:

Enhanced Metabolic Stability : The tetrazole ring is resistant to many metabolic pathways that would typically degrade a carboxylic acid moiety, leading to a longer duration of action in the body. tandfonline.comresearchgate.net

Increased Lipophilicity : The tetrazole anion is more lipophilic than the corresponding carboxylate anion. This can improve a drug's ability to cross lipid membranes, potentially leading to better absorption and distribution. researchgate.net

Improved Bioavailability : By enhancing both stability and membrane permeability, the replacement of a carboxylic acid with a tetrazole can lead to significantly improved oral bioavailability. tandfonline.com

Versatile Interactions : The four nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, allowing for diverse and strong non-covalent interactions with target proteins. tandfonline.com

Because of these favorable characteristics, the tetrazole moiety is considered a "privileged scaffold" and is found in numerous marketed drugs across a wide range of therapeutic areas, including antihypertensives (e.g., Losartan, Valsartan) and anticancer agents. beilstein-journals.orgnih.govtandfonline.com Its inclusion in a molecule like this compound suggests that it serves as the key acidic pharmacophore responsible for anchoring the molecule to its biological target.

Analog Design and Lead Optimization Strategies for Tetrazole-Based Compounds

Lead optimization is an iterative process in drug discovery where an active "lead" compound is systematically modified to produce analogs with superior properties, such as enhanced efficacy, better selectivity, and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govcreative-biostructure.com For tetrazole-based compounds, several established strategies are employed.

One of the primary strategies is SAR-directed optimization . nih.gov This involves making small, systematic changes to the lead structure and assessing the impact on biological activity. For a compound like this compound, this could involve:

Varying Halogen Substituents : Replacing the bromo or chloro groups with other halogens (e.g., fluorine) or moving them to different positions on the phenyl ring to probe for more potent interactions. nih.gov

Modifying the Phenyl Ring : Introducing other small functional groups (e.g., methyl, methoxy) to explore steric and electronic requirements at the binding site.

Altering the Linkage : If applicable, modifying any linker or other parts of the molecule while keeping the core phenyltetrazole scaffold intact.

Another key strategy is the application of bioisosteric replacement . nih.gov While the tetrazole itself is often the result of this strategy, other parts of the molecule can be modified. For example, a phenyl ring could be replaced with a different aromatic heterocycle (like pyridine (B92270) or thiophene) to alter properties such as solubility, metabolism, and potential for specific interactions.

Structure-based drug design is a more rational approach used when the three-dimensional structure of the biological target is known. nih.gov Computational tools can be used to model how the tetrazole analog fits into the target's active site. This allows chemists to design new analogs with modifications predicted to improve the binding affinity and "fit" within the target, prioritizing the synthesis of compounds with the highest likelihood of success.

Finally, scaffold hopping involves making more significant changes to the core structure of the molecule while preserving the essential pharmacophoric features. The goal is to discover new chemical classes with similar biological activity but potentially different intellectual property, improved physical properties, or novel biological profiles.

These optimization strategies are not mutually exclusive and are often used in combination to systematically refine a lead compound into a viable drug candidate for preclinical and clinical development. chemrxiv.orgnih.gov

Computational Chemistry and in Silico Drug Design for 5 3 Bromo 4 Chlorophenyl 1h Tetrazole

Molecular Docking Simulations for Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to forecast the interaction between a potential drug molecule (ligand) and a biological target, such as a protein or enzyme (receptor). This analysis helps in understanding the structural basis of the compound's potential biological activity. While specific molecular docking studies for 5-(3-bromo-4-chlorophenyl)-1H-tetrazole are not extensively detailed in the available literature, the methodology allows for the prediction of its behavior with various receptors.

Binding affinity measures the strength of the interaction between a ligand and its receptor. In molecular docking simulations, this is typically expressed as a scoring function, often in units of kcal/mol, where a more negative value indicates a stronger and more stable interaction. This prediction is critical for ranking potential drug candidates, as higher binding affinity often correlates with greater biological potency. For this compound, predicting this value would be a primary objective in any docking study to estimate its potential efficacy against a chosen biological target.

Beyond predicting binding strength, molecular docking provides a detailed view of the specific interactions between the ligand and the amino acid residues within the receptor's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds—the latter being particularly relevant for a compound containing both bromine and chlorine atoms.

Although specific interaction analyses for this compound with targets like DNA Polymerase, Tubulin, or Bcl-2 are not detailed in published research, tetrazole-based compounds have been investigated as potential tubulin polymerization inhibitors. A hypothetical docking study would aim to identify key residue interactions, which are fundamental for understanding the mechanism of action and for guiding future structural modifications to enhance activity.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It provides valuable information about a molecule's geometry, electronic properties, and reactivity, which are essential for understanding its chemical behavior and potential for biological interactions.

While specific DFT studies for this compound are limited, research on the closely related analog, 5-(4-chlorophenyl)-1H-tetrazole , offers significant insights into the electronic characteristics of this class of compounds. DFT calculations are used to determine the molecule's most stable three-dimensional conformation (optimized geometry).

From this, key electronic properties are derived, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another important output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For tetrazole derivatives, the nitrogen atoms of the tetrazole ring typically appear as electronegative regions, making them potential sites for hydrogen bonding with biological receptors.

Table 1: Calculated Electronic Properties for the Analog Compound 5-(4-chlorophenyl)-1H-tetrazole

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.38 |

| LUMO Energy | -1.42 |

| HOMO-LUMO Energy Gap (ΔE) | 5.96 |

Note: Data is for the analog compound 5-(4-chlorophenyl)-1H-tetrazole and serves as a proxy for understanding the electronic properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are often performed after molecular docking to assess the stability of the ligand-receptor complex. By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can verify whether the interactions predicted by docking are maintained over time and observe any conformational changes in the ligand or the receptor. No specific MD simulation studies for this compound have been reported in the reviewed scientific literature.

In Silico ADME Prediction and Pharmacokinetics Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable drug-like properties and avoid costly failures in later development stages.

Analysis of this compound's molecular properties allows for an evaluation based on established guidelines, such as Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Based on its structure, this compound adheres to these rules, suggesting it has a favorable profile for oral bioavailability. Other parameters, such as the Topological Polar Surface Area (TPSA), which is related to drug permeability, can also be calculated to further refine its pharmacokinetic profile.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Formula | C₇H₄BrClN₄ | N/A |

| Molecular Weight | 259.49 g/mol | ≤ 500 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| LogP (Calculated) | ~2.5-3.0 | ≤ 5 |

| Topological Polar Surface Area (TPSA) | 56.8 Ų | N/A |

Virtual Screening and Ligand-Based Drug Design Approaches

In the realm of modern drug discovery, computational techniques such as virtual screening and ligand-based drug design are pivotal in identifying and optimizing potential therapeutic agents. These in silico methods offer a time- and cost-effective alternative to traditional high-throughput screening. While specific documented applications of these approaches for this compound are not extensively reported in publicly available literature, this section outlines the theoretical application and potential methodologies that would be employed in its computational evaluation.

Ligand-based drug design, in the absence of a known receptor structure, relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This approach would involve the use of this compound as a template or seed molecule to search large chemical databases for compounds with comparable physicochemical properties and structural features. The underlying hypothesis is that identified analogs may interact with the same biological target and elicit a similar, or potentially improved, therapeutic effect.

Virtual screening, in this context, would proceed by building a pharmacophore model based on the key chemical features of this compound. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are critical for biological activity. For this specific molecule, key pharmacophoric features would likely include the hydrogen bond donors and acceptors of the tetrazole ring, the aromatic characteristics of the phenyl ring, and the hydrophobic properties imparted by the bromo and chloro substituents. This model would then be used as a 3D query to filter large compound libraries, identifying molecules that match the pharmacophoric fingerprint.

Quantitative Structure-Activity Relationship (QSAR) studies represent another facet of ligand-based design. By synthesizing a series of analogs of this compound and evaluating their biological activity, a QSAR model could be developed. This statistical model would correlate variations in the chemical structure with changes in activity, providing predictive insights for the design of more potent compounds.

The following table illustrates the type of data that would be generated in a hypothetical ligand-based virtual screening campaign using this compound as the reference compound. The similarity index is a measure of structural similarity to the reference, and the pharmacophore fit score indicates how well a compound matches the derived pharmacophore model.

| Compound ID | Molecular Formula | Similarity Index | Pharmacophore Fit Score | Predicted Activity (IC₅₀, µM) |

| Reference | C₇H₄BrClN₄ | 1.00 | 1.00 | 5.2 |

| Hit_001 | C₈H₆BrN₄Cl | 0.92 | 0.95 | 4.8 |

| Hit_002 | C₇H₄BrFN₄ | 0.88 | 0.91 | 6.1 |

| Hit_003 | C₇H₅ClN₄ | 0.85 | 0.82 | 10.5 |

| Hit_004 | C₈H₇BrN₄O | 0.79 | 0.88 | 8.3 |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, both ¹H NMR and ¹³C NMR spectra would be crucial for confirming its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring and the labile proton of the tetrazole ring. The aromatic region would likely display a complex splitting pattern due to the three adjacent protons. The proton ortho to the tetrazole ring would appear as a doublet, the proton between the bromine and chlorine atoms would be a doublet of doublets, and the proton ortho to the bromine atom would also be a doublet. The N-H proton of the tetrazole ring would typically appear as a broad singlet at a downfield chemical shift, often in the range of 16-17 ppm when measured in a solvent like DMSO-d₆.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms. For this compound, six distinct signals are expected for the aromatic carbons and one for the tetrazole ring carbon. The chemical shift of the tetrazole carbon (C5) typically appears in the range of 155-157 ppm. The signals for the carbons attached to the halogen atoms (bromine and chlorine) would be shifted downfield, and their precise locations would help confirm the substitution pattern on the phenyl ring.

Expected ¹H and ¹³C NMR Data (Note: The following table is predictive, based on analogous structures, as specific experimental data is not publicly available.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.50 - 8.50 (m) | 120 - 140 |

| Tetrazole N-H | ~16-17 (br s) | - |

| Tetrazole C5 | - | ~155-157 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the tetrazole and substituted phenyl rings.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3000-3500 cm⁻¹, characteristic of the N-H bond in the tetrazole ring.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=N and N=N Stretching: Vibrations associated with the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ range.

C-Cl Stretching: A strong absorption band in the fingerprint region, typically around 700-800 cm⁻¹.

C-Br Stretching: A strong absorption band, usually found at lower wavenumbers in the fingerprint region, around 500-650 cm⁻¹.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Tetrazole N-H | Stretching | 3000 - 3500 (broad) |

| Aromatic C-H | Stretching | > 3000 (sharp) |

| Tetrazole Ring | C=N, N=N Stretching | 1400 - 1600 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aryl-Cl | Stretching | 700 - 800 |

| Aryl-Br | Stretching | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₇H₄BrClN₄, with a calculated molecular weight of approximately 259.49 g/mol .

In a mass spectrum, the molecular ion peak [M]⁺ would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This would result in a cluster of peaks for the molecular ion, providing strong evidence for the presence of both halogen atoms in the molecule.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z | Key Feature |

| [M]⁺ | Molecular Ion | ~258, 260, 262 | Isotopic pattern confirming Br and Cl |

| [M-N₂]⁺ | Fragment ion | ~230, 232, 234 | Loss of a nitrogen molecule |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

For related compounds like 5-(4-chlorophenyl)-1H-tetrazole, crystallographic studies have revealed that molecules often form one-dimensional chain structures in the solid state through N—H···N hydrogen bonds between the tetrazole rings of adjacent molecules. It is highly probable that this compound would exhibit similar hydrogen bonding motifs. The analysis would also confirm the planarity or dihedral angle between the phenyl and tetrazole rings, which is influenced by crystal packing forces.

Anticipated Crystallographic Data

| Parameter | Description | Expected Finding |

| Crystal System | The basic repeating unit of the crystal | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry of the crystal structure | e.g., P2₁/c |

| Intermolecular Interactions | Non-covalent forces holding molecules together | Strong N—H···N hydrogen bonding; potential halogen bonding |

| Dihedral Angle | Twist between phenyl and tetrazole rings | Likely a relatively small angle, indicating near-planarity |

Conclusion and Future Research Perspectives

Summary of Research Achievements and Therapeutic Potential of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole Derivatives

While direct research on this compound is not extensively documented in publicly available literature, significant insights into its therapeutic potential can be extrapolated from studies on structurally related substituted phenyl-tetrazoles. The presence of bromo and chloro substituents on the phenyl ring is known to influence the electronic properties and lipophilicity of molecules, which can enhance binding to biological targets and improve pharmacokinetic profiles. nih.gov

The research on analogous compounds suggests that derivatives of this compound could be promising candidates for a range of therapeutic applications:

Anticancer Activity : Numerous studies have evaluated 5-phenyl-tetrazole derivatives for their anticancer properties. globalresearchonline.net For instance, certain tetrazole derivatives containing isoxazole (B147169) have been assessed against a panel of approximately 60 human tumor cell lines, with some compounds showing selective activity against ovarian cancer cells. sphinxsai.comphmethods.net The introduction of halogenated phenyl rings is a common strategy in the design of potent anticancer agents, including microtubule destabilizers. nih.gov

Antihypertensive Activity : The tetrazole moiety is a key component in several commercial antihypertensive drugs, most notably the angiotensin II receptor blockers like Losartan. sphinxsai.com Research on various 5-phenyl tetrazole derivatives has demonstrated significant potential in developing new antihypertensive agents. globalresearchonline.net The specific halogenation pattern of the 3-bromo-4-chlorophenyl group could lead to novel interactions with cardiovascular targets.

Anti-inflammatory and Antimicrobial Potential : Substituted tetrazoles have been investigated for anti-inflammatory and antimicrobial activities. researchgate.netnih.gov Some derivatives have shown potent anti-inflammatory effects comparable to standard drugs. nih.gov In the antimicrobial sphere, halogen substituents can enhance a compound's activity. nih.govnih.gov Studies on other heterocyclic scaffolds have shown that bromo and chloro derivatives possess significant antibacterial and antifungal properties, suggesting a promising avenue for tetrazole derivatives as well. nih.govscione.com

The potential activities of these derivatives are summarized in the table below.

| Therapeutic Area | Research Findings on Related Compounds | Potential of this compound Derivatives |

| Oncology | Phenyl-tetrazoles show activity against various cancer cell lines, including ovarian cancer. sphinxsai.comphmethods.net | Halogenation may enhance potency and selectivity as anticancer agents, potentially as tubulin inhibitors. nih.gov |

| Cardiovascular | The tetrazole ring is a validated pharmacophore in antihypertensive drugs (e.g., sartans). sphinxsai.com | Derivatives could act as novel antihypertensive agents, possibly through mechanisms like angiotensin II receptor blockade. globalresearchonline.net |

| Anti-inflammatory | Substituted tetrazoles exhibit significant anti-inflammatory activity in preclinical models. globalresearchonline.netnih.gov | The specific substitution pattern may lead to potent anti-inflammatory agents. |

| Antimicrobial | Halogenated heterocyclic compounds often exhibit enhanced antimicrobial effects. nih.govnih.gov | Potential for development as novel antibacterial or antifungal agents. scielo.org.za |

Emerging Avenues in Tetrazole Chemistry Research

The field of tetrazole chemistry is continuously evolving, with several emerging avenues of research promising to expand the utility of these heterocycles.

Novel Synthetic Methodologies : While traditional methods for synthesizing 5-substituted-1H-tetrazoles, such as the [3+2] cycloaddition of nitriles and azides, are well-established, modern research focuses on greener and more efficient techniques. thieme-connect.com This includes the development of heterogeneous catalysts, nanoparticle-based catalysts, and microwave-assisted synthesis to reduce reaction times and improve yields. scielo.org.zathieme-connect.com Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for rapidly generating libraries of complex tetrazole derivatives, offering access to novel chemical scaffolds. acs.org

Expansion of Therapeutic Targets : Initially recognized as a carboxylic acid bioisostere, the role of the tetrazole ring is expanding. phmethods.net Researchers are now exploring its function as a cis-amide bond surrogate and its ability to act as a unique pharmacophore that can engage in specific hydrogen bonding and π–π stacking interactions with biological receptors. acs.org This has opened doors to new therapeutic targets beyond those traditionally associated with tetrazoles, such as inhibiting tubulin polymerization in cancer therapy. nih.gov

Applications in Material Science : The high nitrogen content and unique coordination chemistry of tetrazoles make them valuable in material science. They are being investigated as components in energetic materials, ligands for creating metal-organic frameworks (MOFs) for gas storage, and precursors for nitrogen-containing polymers. phmethods.net

Challenges and Opportunities in Developing Tetrazole-Based Therapeutic Agents

Despite their immense potential, the development of tetrazole-based drugs is not without its challenges. The synthesis of tetrazoles often involves azides, which can be hazardous and require careful handling. Scaling up these reactions for industrial production can be complex. thieme-connect.com Furthermore, the metabolic stability of the tetrazole ring, while generally high, can vary depending on its substitution pattern, and a thorough understanding of its biotransformation is crucial. acs.org

However, the opportunities in this field are vast. The tetrazole moiety is a proven "privileged" structure in medicinal chemistry, present in numerous approved drugs. researchgate.net Its ability to improve physicochemical properties like metabolic stability and membrane permeability makes it an attractive functional group for drug designers. acs.org The continued development of innovative synthetic methods is making tetrazole derivatives more accessible, enabling the exploration of a wider chemical space. scielo.org.zaacs.org As our understanding of complex diseases grows, the versatility of the tetrazole scaffold provides a robust platform for designing next-generation therapeutic agents targeting a wide array of biological pathways.

Q & A

Q. What spectroscopic methods are essential for confirming the structure of 5-(3-bromo-4-chlorophenyl)-1H-tetrazole, and how should they be interpreted?

Answer: The structural confirmation of this compound requires a combination of FT-IR and NMR spectroscopy . FT-IR identifies functional groups such as the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and aryl halides (C-Br at ~550 cm⁻¹; C-Cl at ~750 cm⁻¹). For NMR, ¹H NMR reveals proton environments: aromatic protons appear as complex splitting patterns (δ 7.2–8.0 ppm), while tetrazole protons resonate downfield (δ 8.5–9.5 ppm). ¹³C NMR confirms the aryl and tetrazole carbons (e.g., tetrazole carbons at δ 145–155 ppm). Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What are the standard protocols for synthesizing this compound derivatives, and what factors influence reaction yields?

Answer: A typical synthesis involves cyclocondensation of nitriles with sodium azide in the presence of ammonium chloride (Bamford-Stevens reaction). Alternatively, multi-step pathways using halogenated benzaldehyde precursors can form the tetrazole ring via [2+3] cycloaddition. Key factors include:

- Catalyst choice : Lewis acids like ZnCl₂ improve regioselectivity.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Reactions often proceed at 80–100°C for 12–24 hours.

Yields (typically 60–85%) depend on precursor purity, stoichiometric ratios, and post-reaction purification via column chromatography or recrystallization .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model electronic properties, such as Fukui indices for electrophilic/nucleophilic sites. For example:

- Frontier Molecular Orbital (FMO) analysis predicts regioselectivity in cross-coupling reactions.

- Molecular docking evaluates binding affinities to biological targets (e.g., enzymes), guiding pharmacological studies.

Experimental validation involves kinetic studies (e.g., monitoring reaction progress via HPLC) and crystallographic data (e.g., X-ray diffraction for bond-length validation). Discrepancies between computational and experimental results often arise from solvent effects or transition-state complexities, requiring iterative refinement of models .

Q. What strategies are effective in addressing conflicting bioactivity results across studies involving this compound derivatives?

Answer: Contradictions in bioactivity data (e.g., IC₅₀ variability in enzyme inhibition assays) can be resolved by:

- Standardizing assay conditions : Fixed pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% v/v).

- Control experiments : Use of positive/negative controls (e.g., known inhibitors) to validate assay sensitivity.

- Structure-activity relationship (SAR) analysis : Systematic variation of substituents (e.g., replacing Br with CF₃) to isolate electronic vs. steric effects.

- Meta-analysis : Cross-referencing data across studies using databases like PubChem to identify outliers or methodological biases .

Q. How can researchers optimize the synthesis of this compound for scalability while minimizing environmental impact?

Answer: Green chemistry principles guide optimization:

- Catalyst recycling : Heterogeneous catalysts (e.g., nano-TiO₂) reduce waste.

- Solvent substitution : Replace DMF with biodegradable solvents (e.g., PEG-400) .

- Energy efficiency : Microwave-assisted synthesis reduces reaction times by 50–70%.

Life-cycle assessment (LCA) tools quantify environmental metrics (e.g., E-factor), while process intensification (e.g., flow chemistry) enhances scalability. Purity ≥95% is confirmed via HPLC with UV detection at 254 nm .

Methodological Framework Integration

Q. How should theoretical frameworks be applied to design experiments studying the photostability of this compound?

Answer: Link experiments to photochemical theory :

- Jablonski diagram analysis : Predicts excited-state behavior (e.g., fluorescence vs. phosphorescence).

- Quantum yield calculations : Measure UV-Vis absorption spectra pre- and post-irradiation to quantify degradation.

Experimental design includes controlled light exposure (e.g., 300–400 nm UV lamps) and stability tests in varying matrices (e.g., aqueous vs. lipid environments). Contradictions between predicted and observed stability require revisiting solvent interactions or secondary reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.